(3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-acetic acid
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Overview
Description
(3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-acetic acid is a synthetic organic compound that features a pyridine ring, a piperazine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-acetic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling Reactions: The pyridine and piperazine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-acetic acid would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-butyric acid: Contains a butyric acid group, offering different chemical properties.
(3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-benzoic acid: Features a benzoic acid moiety, potentially altering its biological activity.
Uniqueness
(3-Oxo-4-pyridin-4-YL-piperazin-1-YL)-acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(3-oxo-4-pyridin-4-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C11H13N3O3/c15-10-7-13(8-11(16)17)5-6-14(10)9-1-3-12-4-2-9/h1-4H,5-8H2,(H,16,17) |
InChI Key |
DSQDAPBMQDHPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1CC(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
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